Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
Description
Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate (CAS: 1260587-80-1) is a chiral piperidine derivative characterized by its stereochemical configuration at the 2S and 4R positions, a hydroxy group at C4, and an (R)-1-phenylethyl substituent at the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enantioselective molecules.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14+/m1/s1 |
InChI Key |
GQVSOZIWEVUIGC-BNOWGMLFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@H]2C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Conditions
Hydrogenation steps are critical for reducing unsaturated intermediates without epimerization. For example, hydrogenating (2S,1'S,1''R)-28 with Pd/C under H₂ achieves full conversion while retaining the (2S,4R) configuration. Solvent choice (e.g., THF vs. EtOAc) impacts reaction rates and selectivity.
Protecting Group Strategies
Boc protection stabilizes the piperidine nitrogen during hydrogenation. Conversely, tert-butyl esters facilitate carboxylate formation, as seen in the enzymatic cascade.
Stereochemical Control
The (R)-1-phenylethyl group induces steric hindrance, guiding reagent approach to favor the desired diastereomer. Computational modeling of transition states could further optimize selectivity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction outcomes depend on pH and stereochemical preservation:
Acidic conditions preserve stereochemistry better due to reduced nucleophilic attack on chiral centers .
Oxidation of the Hydroxy Group
The C4 hydroxy group can be oxidized to a ketone, modifying the piperidine ring’s electronic properties:
Oxidation efficiency correlates with steric hindrance at C4 .
Nucleophilic Substitution at C1
The (R)-1-phenylethyl group undergoes regioselective displacement under specific conditions:
Steric effects dominate regioselectivity, favoring substitution at the less hindered nitrogen site .
Hydrogenolysis of the Phenylethyl Group
Catalytic hydrogenation removes the chiral phenylethyl moiety, enabling access to simpler piperidine derivatives:
| Catalyst | Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), MeOH, rt | Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | 92% | >99% ee | |
| Raney Ni | H₂ (3 atm), EtOH, 50°C | Same as above | 88% | 98% ee |
This reaction preserves the C2 and C4 stereochemistry while cleaving the N–C bond .
Stereochemical Influence on Reactivity
The compound’s (2S,4R) configuration profoundly impacts reaction outcomes:
-
Aza-Michael Additions : The C4 hydroxy group directs nucleophilic attack to the β-position of α,β-unsaturated ketones, achieving d.r. values up to 3.7:1 for syn vs. anti products .
-
Enzyme Inhibition : Derivatives with 2S,4R configurations show 24× higher acetylcholinesterase inhibition (IC₅₀ = 1.01 μM) compared to 2R,4S analogues (IC₅₀ = 24.3 μM) .
Comparative Reactivity Table
Key transformations ranked by synthetic utility:
| Reaction Type | Typical Yield Range | Stereochemical Control | Industrial Applicability |
|---|---|---|---|
| Ester Hydrolysis | 68–84% | High | Moderate |
| Oxidation | 57–79% | Moderate | Low |
| Hydrogenolysis | 88–92% | Very High | High |
| Nucleophilic Substitution | 63–84% | Variable | Moderate |
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
The target compound’s piperidine backbone (6-membered ring) distinguishes it from pyrrolidine-based analogs (5-membered rings). For instance, Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate () combines a piperidine and pyrrolidine moiety, enabling conformational flexibility for binding interactions.
Stereochemical Variations
Stereochemistry critically impacts biological activity and synthetic routes:
- tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate () shares a similar hydroxy-piperidine core but differs in stereochemistry (2S,4S vs. 2S,4R) and substituents (tert-butyl vs. phenylethyl). This alters its stability and deprotection requirements in synthesis .
- (1Z,3S,4R)-4-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]pent-1-en-3-yl acetate () demonstrates how non-piperidine backbones with analogous (3S,4R) configurations rely on ECD spectroscopy for stereochemical assignment, a method applicable to the target compound .
Substituent Effects on Reactivity and Function
Key substituents define physicochemical and biological properties:
- Thiazol-5-yl and Methylisoxazol-5-yl Groups : Compounds in Examples 157–159 () incorporate these heterocycles, enhancing hydrogen-bonding capacity and metabolic stability compared to the target’s phenylethyl group. Such differences are pivotal in drug design for target selectivity .
- tert-Butoxy and Trifluoromethylsulfonyl Groups : Derivatives like (2S,4R)-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxylate () feature bulky or electron-withdrawing groups, which influence solubility and enzymatic resistance .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate, often referred to as NMP (N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline), is a compound of interest due to its potential neuroprotective properties and implications in various biological processes. This article reviews its biological activity, focusing on recent research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
NMP exhibits several biological activities that are primarily linked to its effects on astrocytes and neuronal cells. Recent studies have highlighted the following mechanisms:
- Antioxidant Activity : NMP has been shown to reduce reactive oxygen species (ROS) accumulation in astrocytes exposed to cytotoxic conditions. In a study involving pilocarpine-induced injury, NMP treatment significantly decreased ROS levels in a concentration-dependent manner .
- Mitochondrial Protection : The compound protects mitochondrial function by preventing depolarization induced by oxidative stress. This is crucial for maintaining cell viability under stress conditions .
- Regulation of Glial Markers : NMP treatment resulted in the modulation of glial fibrillary acidic protein (GFAP) and voltage-dependent anion channel-1 (VDAC-1) expression, which are important markers of astrocyte dysfunction .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects in Astrocytes
A pivotal study explored the neuroprotective effects of NMP on astrocytes subjected to oxidative stress via pilocarpine treatment. Astrocytes treated with NMP showed improved viability and reduced oxidative damage compared to untreated controls. The study utilized the MTT assay for cell viability assessment and flow cytometry for ROS measurement, demonstrating significant protective effects at concentrations above 25 µg/mL .
Case Study 2: Implications for Temporal Lobe Epilepsy
Research indicates that astrocyte dysfunction plays a significant role in temporal lobe epilepsy. The protective effects of NMP on astrocytes suggest potential therapeutic applications for managing epilepsy-related neuronal damage. By mitigating oxidative stress and restoring mitochondrial function, NMP could contribute to improved outcomes for patients with temporal lobe epilepsy .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate?
Answer : The compound can be synthesized via Michael addition using α,β-unsaturated δ-thiolactams as key intermediates. A catalytic base (e.g., DBU) facilitates the addition of nitroalkanes to the thiolactam system, followed by purification via column chromatography (petroleum ether/ethyl acetate gradient). The stereochemical outcome is controlled by the (R)-1-phenylethylamine chiral auxiliary, which directs axial/equatorial positioning of substituents on the piperidine ring .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, the puckering parameters (Q, θ, φ) of the piperidine ring and dihedral angles between substituents (e.g., phenyl-ethyl group vs. carboxyethyl group) can be quantified using SHELXL refinement . Additionally, chiral HPLC with a polysaccharide-based column can validate enantiomeric purity.
Q. What analytical techniques are critical for characterizing this compound?
Answer :
- NMR : and NMR to confirm regiochemistry and substituent orientation (e.g., axial vs. equatorial).
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the piperidine ring in this compound?
Answer : The equatorial nitromethyl group (torsion angle = 73.7°) is more reactive toward nucleophilic substitution due to reduced steric hindrance compared to the axial carboxyethyl group (torsion angle = 15.8°). Electronic effects from the electron-withdrawing nitro group further polarize the C–NO bond, facilitating transformations like reduction to amines or oxidation to ketones .
Q. What strategies resolve contradictions between crystallographic data and computational modeling results?
Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To reconcile:
Q. How can the compound’s bioactivity be rationalized using molecular docking studies?
Answer : Docking into target proteins (e.g., enzymes with piperidine-binding sites) can be performed using AutoDock Vina. Key interactions include:
Q. What are the challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess (ee)?
Answer : Critical factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
